molecular formula C7H11NOS B146700 4-(Hydroxymethyl)-2-isopropylthiazole CAS No. 133047-45-7

4-(Hydroxymethyl)-2-isopropylthiazole

Cat. No.: B146700
CAS No.: 133047-45-7
M. Wt: 157.24 g/mol
InChI Key: DRSAHDPLRNPPMJ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-isopropylthiazole is a useful research compound. Its molecular formula is C7H11NOS and its molecular weight is 157.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Antitubercular and Antimicrobial Applications

4-(Hydroxymethyl)-2-isopropylthiazole and its derivatives have shown significant potential in antimicrobial and antitubercular applications. Studies have demonstrated that certain derivatives of 4-isopropylthiazole exhibit considerable efficacy against Mycobacterium tuberculosis, with some compounds showing enhanced potency compared to parent compounds. These findings suggest their utility in the development of new antitubercular agents (Mallikarjuna et al., 2009); (Suresh Kumar et al., 2010); (Suresh Kumar et al., 2013).

2. Anticancer Properties

Research has also indicated the potential of this compound derivatives in cancer therapy. Specifically, studies on 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles have shown promising results against triple-negative breast cancer, one of the most challenging tumors in clinical practice. These compounds exhibit cytotoxicity against various human breast cancer cell lines, highlighting their potential as anticancer agents (Santos et al., 2014).

3. Role in Synthesis of Anti-HCV Drug

The compound also plays a crucial role in the synthesis of key intermediates for certain drugs. For instance, 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate of the anti-HCV drug simeprevir, is synthesized from 3-methyl-2-butanone using a series of reactions including bromination, cyclization, and hydrolysis, demonstrating the compound's significance in pharmaceutical synthesis (Chenhon, 2015).

4. Potential in Dyeing Polyester Fabrics

Additionally, derivatives of 4-Hydroxymethyl-2-pyrazolin-5-one, which shares a similar structural motif, have been used in the preparation of new azo dyes for dyeing polyester fabrics. This application showcases the compound's versatility beyond biomedical applications (Metwally et al., 2008).

Properties

IUPAC Name

(2-propan-2-yl-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSAHDPLRNPPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441331
Record name 4-(Hydroxymethyl)-2-isopropylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133047-45-7
Record name 4-(Hydroxymethyl)-2-isopropylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 10 ml (10 mmol) of lithium aluminum hydride in toluene was diluted in a dry flask under N2 atmosphere with 75 ml of THF. The resulting mixture was cooled to 0° C. and treated dropwise with a solution of 3.96 g (20 mmol) of ethyl 2-isopropyl-4-thiazolecarboxylate in 10 ml of THF. After addition, the solution was stirred at 0° C. for 3 h, diluted with ether, and treated with a small amount of aqueous Rochelle's salt. After stirring, the slurry was filtered, washed with ethyl acetate, and the combined filtrates were concentrated in vacuo. The residue was purified by silica gel chromatography using 2% methanol in chloroform to provide 2.18 g (69%) of the desired compound, Rf 0.58 (4% methanol in chloroform). 1H NMR (CDCl3) δ1.39 (d, J=7 Hz, 6H), 2.94 (br, 1H), 3.31 (heptet, J=7 Hz, 1H), 4.74 (s, 2H), 7.04 (s, 1H). Mass spectrum: (M+H)+ =158.
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Yield
69%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-2-isopropylthiazole
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4-(Hydroxymethyl)-2-isopropylthiazole
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